molecular formula C18H27FN2O4S B4675805 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide

Cat. No. B4675805
M. Wt: 386.5 g/mol
InChI Key: PVEVVVKOCFCJGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions that may include nucleophilic displacement, coupling reactions, and substitutions. For example, a related compound was synthesized using nucleophilic displacement of bromide with fluoride, demonstrating the feasibility of this approach in synthesizing complex molecules (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and MS, to elucidate the arrangement of atoms and functional groups within the molecule. The crystal structure and conformation of a solvated analogue were studied using X-ray analysis and molecular orbital methods, providing insights into the three-dimensional arrangement and intermolecular interactions of the compound (Banerjee et al., 2002).

Chemical Reactions and Properties

Compounds with similar structures may undergo various chemical reactions, including acylation, sulfonation, and substitution, which are essential for their synthesis and modification. The reactions are typically optimized to improve yield and selectivity, and they play a crucial role in determining the compound's chemical properties (Wang et al., 2015).

Future Directions

Future research on this compound could involve studying its potential biological activity, given the presence of the piperidine ring and the fluorinated methoxyphenyl group. It could also involve exploring its synthesis and reactions in more detail .

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-pentan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O4S/c1-4-5-13(2)20-18(22)14-8-10-21(11-9-14)26(23,24)17-12-15(19)6-7-16(17)25-3/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEVVVKOCFCJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide
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